(tert-Butylamino)(dimethyl)silyl methanesulfonate
Overview
Description
(tert-Butylamino)(dimethyl)silyl methanesulfonate is a chemical compound with the molecular formula C8H19NO3SSi. It is a silylating agent used in organic synthesis to introduce the tert-butyl dimethylsilyl group into molecules. This compound is known for its reactivity and is often used in various chemical reactions to protect functional groups or to facilitate specific transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylamino)(dimethyl)silyl methanesulfonate typically involves the reaction of tert-butylamine with dimethylchlorosilane in the presence of a base, followed by the addition of methanesulfonyl chloride. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(tert-Butylamino)(dimethyl)silyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methanesulfonate group with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form tert-butylamine, dimethylsilanol, and methanesulfonic acid.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, it can participate in such reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and may require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with alcohols can produce tert-butyl dimethylsilyl ethers, while reactions with amines can yield tert-butyl dimethylsilyl amines.
Scientific Research Applications
(tert-Butylamino)(dimethyl)silyl methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a silylating agent to protect hydroxyl, amino, and thiol groups during chemical synthesis.
Biology: It can be used to modify biomolecules for various biochemical studies.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (tert-Butylamino)(dimethyl)silyl methanesulfonate involves the transfer of the tert-butyl dimethylsilyl group to a nucleophile. This process typically occurs through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom, displacing the methanesulfonate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Another silylating agent used for similar purposes but with different reactivity and stability.
Trimethylsilyl methanesulfonate: A related compound with a trimethylsilyl group instead of a tert-butyl dimethylsilyl group.
Triethylsilyl methanesulfonate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
(tert-Butylamino)(dimethyl)silyl methanesulfonate is unique due to its specific combination of the tert-butyl dimethylsilyl group and the methanesulfonate leaving group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
[(tert-butylamino)-dimethylsilyl] methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NO3SSi/c1-7(2,3)8-13(5,6)11-12(4,9)10/h8H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRLQQKSRHYFLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NO3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455452 | |
Record name | (tert-Butylamino)(dimethyl)silyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233256-18-3 | |
Record name | (tert-Butylamino)(dimethyl)silyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.